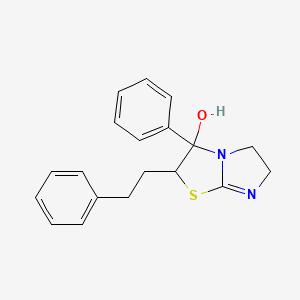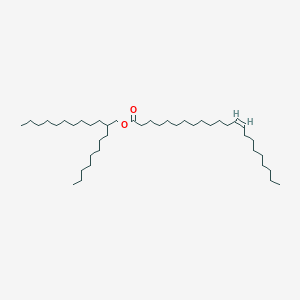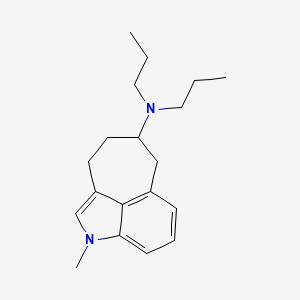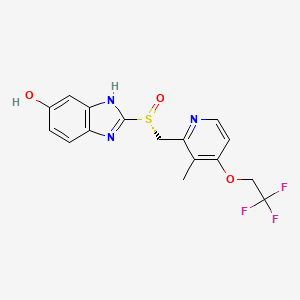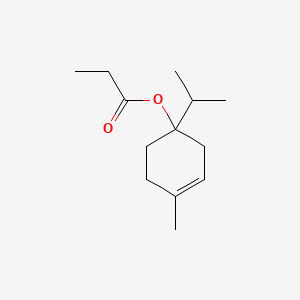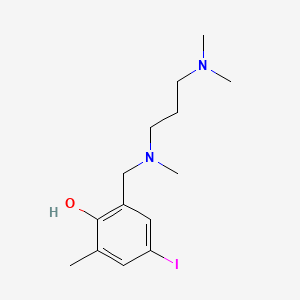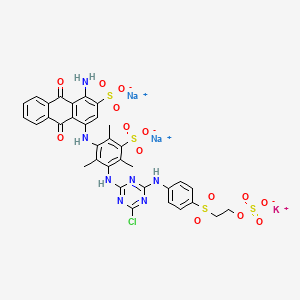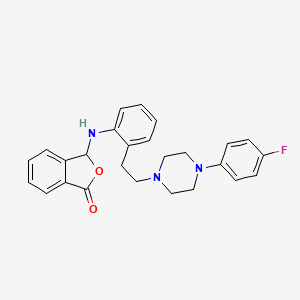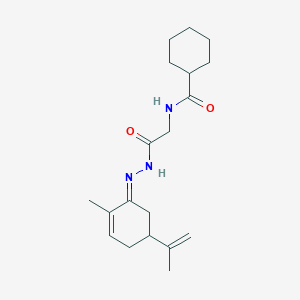
N-Desethyl otenabant
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desethyl otenabant is a derivative of otenabant, a compound known for its potent and selective antagonistic effects on the cannabinoid receptor CB1. This compound has been investigated for its potential therapeutic applications, particularly in the treatment of obesity and related metabolic disorders .
Méthodes De Préparation
The synthesis of N-Desethyl otenabant involves several steps, starting from the parent compound otenabant. The primary synthetic route includes the N-dealkylation of otenabant to remove the ethyl group, resulting in this compound. This reaction typically requires specific reagents and conditions, such as the use of strong acids or bases under controlled temperatures .
Analyse Des Réactions Chimiques
N-Desethyl otenabant undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-Desethyl otenabant has been explored in various scientific research fields:
Chemistry: It serves as a model compound for studying the behavior of cannabinoid receptor antagonists.
Biology: Research has focused on its effects on cellular signaling pathways.
Medicine: Its potential in treating obesity and metabolic disorders has been a significant area of investigation.
Industry: The compound’s properties make it a candidate for developing new therapeutic agents.
Mécanisme D'action
N-Desethyl otenabant exerts its effects by antagonizing the cannabinoid receptor CB1. This interaction inhibits the receptor’s activity, leading to changes in glucose metabolism and appetite regulation. The molecular targets and pathways involved include the inhibition of endocannabinoid signaling, which plays a crucial role in energy balance and metabolic processes .
Comparaison Avec Des Composés Similaires
N-Desethyl otenabant is compared with other similar compounds, such as:
Otenabant: The parent compound with a similar mechanism of action but different pharmacokinetic properties.
N-Desethyl isotonitazene: Another derivative with potent opioid effects.
Etonitazene: A related compound with similar structural features but different pharmacological effects.
The uniqueness of this compound lies in its selective antagonism of the CB1 receptor, making it a valuable compound for therapeutic research .
Propriétés
Numéro CAS |
686344-31-0 |
|---|---|
Formule moléculaire |
C23H21Cl2N7O |
Poids moléculaire |
482.4 g/mol |
Nom IUPAC |
4-amino-1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H21Cl2N7O/c24-14-5-7-15(8-6-14)32-19(16-3-1-2-4-17(16)25)30-18-20(28-13-29-21(18)32)31-11-9-23(27,10-12-31)22(26)33/h1-8,13H,9-12,27H2,(H2,26,33) |
Clé InChI |
YBQGLTGAHBCMME-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(C(=O)N)N)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


